molecular formula C11H12O3S B8001380 4-Oxo-4-(3-thiomethylphenyl)butyric acid

4-Oxo-4-(3-thiomethylphenyl)butyric acid

Cat. No.: B8001380
M. Wt: 224.28 g/mol
InChI Key: WZAHRVUGMDHQAZ-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Space

Substituted 4-oxo-4-arylbutanoic acids are valuable intermediates in organic synthesis due to their bifunctional nature, containing both a ketone and a carboxylic acid. This allows for a wide range of chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, while the keto and acid groups can be modified to introduce further complexity.

A primary method for the synthesis of these compounds is the Friedel-Crafts acylation. stackexchange.comtamu.edu This reaction involves the acylation of an aromatic compound with a cyclic anhydride (B1165640), typically succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. stackexchange.comtamu.edu For instance, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. The mechanism proceeds through the formation of an acylium ion from the anhydride, which then attacks the electron-rich aromatic ring. stackexchange.com The choice of the aromatic precursor and the reaction conditions can be tuned to produce a diverse array of substituted 4-oxo-4-arylbutanoic acids, thereby expanding the accessible chemical space.

The versatility of these compounds is further demonstrated by their use as building blocks for more complex molecules. For example, they can be used in the synthesis of various heterocyclic compounds, such as pyridazinones, through condensation reactions with hydrazine (B178648) derivatives. mdpi.com

Significance of γ-Keto Acids in Retrosynthetic Analysis

In the strategic planning of organic synthesis, a practice known as retrosynthetic analysis, γ-keto acids are recognized as valuable synthons. Retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available starting materials. The functional groups present in γ-keto acids offer logical points for disconnection.

The key feature of a γ-keto acid is the 1,4-dicarbonyl relationship (when considering the carboxyl group as a masked carbonyl). This pattern suggests several powerful bond-forming strategies in the forward synthesis. A common retrosynthetic disconnection is at the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group, which often points to a Friedel-Crafts acylation as the corresponding synthetic reaction.

Furthermore, the ketone and carboxylic acid functionalities can be manipulated through functional group interconversions (FGIs). The ketone can be reduced to a secondary alcohol, which can then participate in various other reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration. This strategic importance makes γ-keto acids, including the substituted 4-oxo-4-arylbutanoic acids, key intermediates in the synthesis of a wide range of more complex target molecules.

Structural Elucidation and Naming Conventions for 4-Oxo-4-(3-thiomethylphenyl)butyric Acid

The chemical compound with the specific structure of interest is named This compound . Its nomenclature is derived from the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent chain is identified as butyric acid, a four-carbon carboxylic acid. An oxo group is located at the fourth carbon (C4), and this carbon is also attached to a phenyl ring. The phenyl ring is substituted at the meta-position (position 3) with a thiomethyl (-SCH3) group.

The structural and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂O₃S
Molar Mass 224.28 g/mol
IUPAC Name 4-oxo-4-(3-(methylthio)phenyl)butanoic acid
CAS Number 1417517-65-7

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of thioanisole (B89551) (methylphenyl sulfide) with succinic anhydride. researchgate.netresearchgate.net In this reaction, the thioanisole acts as the aromatic nucleophile that attacks the electrophilic acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst. The thiomethyl group is an ortho-, para-directing group; however, the meta-isomer can also be formed, and separation techniques would be required to isolate the desired product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylsulfanylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAHRVUGMDHQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxo 4 3 Thiomethylphenyl Butyric Acid and Analogues

Classical and Contemporary Approaches to 4-Oxo-4-arylbutanoic Acid Synthesis

The synthesis of 4-oxo-4-arylbutanoic acids is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods range from electrophilic aromatic substitutions to various condensation and oxidation reactions.

Friedel-Crafts Acylation of Substituted Arenes with Succinic Anhydride (B1165640)

The Friedel-Crafts acylation is a cornerstone reaction for the formation of aryl ketones. tamu.edu In the context of 4-oxo-4-arylbutanoic acids, the reaction involves the electrophilic substitution of an aromatic compound with succinic anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tamu.edumdpi.com

The mechanism proceeds via the formation of an acylium ion from the reaction between succinic anhydride and the Lewis acid. stackexchange.comguidechem.com This highly reactive electrophile is then attacked by the electron-rich aromatic ring. A subsequent workup step, typically involving hydrolysis, quenches the reaction and yields the final keto-acid product. tamu.edu The choice of solvent is critical, with common options including nitrobenzene (B124822), dichloroethane, or, in some cases, the aromatic reactant itself can serve as the solvent. researchgate.netgoogle.com

This method's primary advantage is its directness in forming the carbon-carbon bond between the aromatic ring and the butyric acid side chain. The reaction of benzene (B151609) with succinic anhydride to form 4-oxo-4-phenylbutanoic acid is a classic example of this transformation. mdpi.comorientjchem.org

Table 1: Examples of Friedel-Crafts Acylation for 4-Oxo-4-arylbutanoic Acid Synthesis

Aromatic Substrate Acylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Benzene Succinic Anhydride Anhydrous AlCl₃ Benzene - - mdpi.com
Benzene Butyrolactone Aluminum Chloride Benzene 50-60 93.7-94.3 (crude) google.com
Thioanisole (B89551) Acetic Anhydride Amberlyst-15 - 70 High researchgate.net
Anisole Acetyl Chloride Aluminum Chloride Dichloromethane (B109758) Cooled - tamu.edu

Note: The reaction with thioanisole and acetic anhydride produces an acetophenone (B1666503) derivative, not a butyric acid, but illustrates the acylation of a thiomethyl-substituted arene.

Condensation Reactions Involving β-Keto Esters and Aryl Halides

Condensation reactions provide an alternative route to the 4-oxo-4-arylbutanoic acid scaffold. While less direct than Friedel-Crafts acylation for this specific target, methods such as the Michael addition of an aryl cuprate (B13416276) to an appropriate α,β-unsaturated carbonyl compound can be envisioned.

A more pertinent strategy involves the reaction of antipyrine (B355649) with 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid in dry benzene, which yields a butanoic acid derivative through a Michael-type addition. mdpi.com Another approach involves the aldol-condensation between methyl ketone derivatives and glyoxylic acid, which has been developed into a general method for accessing 4-oxo-2-butenoic acids, precursors that could potentially be reduced to the target butanoic acids. nih.gov These methods highlight the versatility of condensation chemistry in building complex molecular frameworks.

Carboxylation and Oxidation Strategies

The final carboxylic acid functionality can also be introduced via carboxylation of a suitable precursor or generated through an oxidation reaction. For instance, a synthetic route could be designed where a 4-aryl-4-oxobutyl halide is carboxylated using organometallic reagents or cyanide followed by hydrolysis.

Oxidation strategies are also prevalent. A study on the kinetics of oxidation of 4-oxo-4-phenylbutanoic acid has been reported, though this focuses on its degradation rather than synthesis. orientjchem.org However, the reverse—the selective oxidation of a precursor alcohol or aldehyde—is a standard synthetic transformation. For example, the oxidation of a furan (B31954) ring can be employed to generate the 1,4-dicarbonyl system present in aliphatic 4-oxo-butenoic acids. nih.gov

Introduction of the Thiomethyl Moiety

The introduction of the thiomethyl (–SCH₃) group is a critical step in the synthesis of the target compound. This can be achieved either by starting with an aromatic precursor that already contains the thiomethyl group or by adding it to a pre-formed aryl ring at a later synthetic stage.

Utilizing Pre-functionalized Aromatic Precursors

The most direct synthetic route to 4-Oxo-4-(3-thiomethylphenyl)butyric acid involves the Friedel-Crafts acylation of thioanisole (methylthiobenzene) with succinic anhydride. In this approach, the thiomethyl group is already present on the aromatic starting material. The thiomethyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the acylation of thioanisole is expected to yield a mixture of the para- and ortho-substituted products, with the desired meta-substituted isomer being a minor product or inaccessible through this method.

To obtain the 3-substituted (meta) isomer, one would need to employ a meta-directing group on the ring that could later be converted to or replaced by a thiomethyl group, or use a different synthetic strategy altogether. Research on the Friedel-Crafts acylation of thioanisole with acetic anhydride to produce 4-(methylthio)acetophenone shows a high preference for para-substitution. researchgate.netresearchgate.net This highlights a key regioselectivity challenge in directly synthesizing the 3-thiomethylphenyl isomer via this method.

Post-synthetic Modification of Aryl Rings (e.g., Thioether Formation)

An alternative and more flexible strategy involves the post-synthetic introduction of the thiomethyl group onto a pre-existing 4-oxo-4-arylbutanoic acid core. This approach typically begins with an aryl ring substituted with a group amenable to conversion into a thioether, such as a halide.

Modern organic synthesis offers several powerful methods for C–S bond formation. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocol adapted for thiols, are frequently used. acsgcipr.org These reactions couple an aryl halide (or triflate) with a thiol in the presence of a palladium or copper catalyst and a suitable base. acsgcipr.org To synthesize the target compound, one could start with 4-(3-bromophenyl)-4-oxobutanoic acid and couple it with sodium thiomethoxide.

Furthermore, nucleophilic aromatic substitution (SₙAr) can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. researchgate.netnih.gov Metal-free methods for creating C-S bonds are also gaining prominence, including the reaction of aryldiazonium salts with alkyl bromides in the presence of a copper catalyst. organic-chemistry.org A two-step procedure involving the reaction of an aromatic substrate with an activated sulfoxide (B87167) to form an arylsulfonium salt, followed by dealkylation, can also introduce a thiol group, which could then be methylated. acs.org

Table 2: General Methods for Aryl Thioether Formation

Reaction Type Aryl Substrate Sulfur Source Catalyst/Reagent Key Features Reference(s)
Metal-Catalyzed Cross-Coupling Aryl Halides/Triflates Thiols Pd or Cu complexes, Base Broad scope, good functional group tolerance. acsgcipr.org
Nucleophilic Aromatic Substitution (SₙAr) Activated Nitroarenes Thiols Potassium Phosphate Metal-free, requires electron-withdrawing groups. researchgate.net
Copper-Catalyzed Thioetherification Aryl Alcohols Thiols Copper salts, O₂ Uses aryl alcohols as arylating agents. nih.gov
Nickel-Catalyzed Reductive Coupling Alkyl Halides Arylthiosilanes Nickel complex Forms alkyl aryl thioethers. organic-chemistry.org

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Catalyst Selection: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for Friedel-Crafts acylations due to its high activity. acs.org However, it often needs to be used in stoichiometric amounts because it complexes with the product ketone. researchgate.net Alternative catalysts, such as other metal halides (e.g., FeCl₃, ZnCl₂) or solid acid catalysts (e.g., zeolites, heteropolyacids), have been explored to develop more environmentally friendly and recyclable processes. researchgate.nettamu.eduresearchgate.net For instance, in the acylation of thioanisole with acetic anhydride, solid acid catalysts like Amberlyst-15 have shown good activity. researchgate.nettamu.edu

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. beilstein-journals.org Common solvents for Friedel-Crafts acylations include halogenated hydrocarbons like dichloromethane and nitrobenzene. beilstein-journals.org Nitrobenzene, due to its high dielectric constant, can help stabilize the charged intermediates, potentially increasing the reaction rate. beilstein-journals.org In some cases, solvent-free conditions, such as mechanochemical ball milling, have been successfully employed for Friedel-Crafts acylations, offering a greener alternative. nih.gov

Temperature Control: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts. The Friedel-Crafts acylation is an exothermic reaction, and careful temperature control is necessary, especially during the initial stages. tandfonline.com

Reactant Ratio: The molar ratio of the reactants, including the aromatic substrate, the acylating agent, and the catalyst, can be optimized to maximize the yield. Using an excess of the aromatic substrate can sometimes help to minimize side reactions like polyacylation. libretexts.org The amount of catalyst is also a key variable, with a higher catalyst load generally leading to a faster reaction but also potentially more byproducts and a more challenging work-up.

The following interactive data table provides representative data on how varying reaction parameters can affect the yield in analogous Friedel-Crafts acylation reactions.

Table 1: Effect of Reaction Parameters on Yield in Analogous Friedel-Crafts Acylations This table presents representative data from analogous Friedel-Crafts acylation reactions to illustrate the effect of different parameters on the reaction yield. The specific yields for the synthesis of this compound may vary.

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleAcetic AnhydrideFeCl₃ (0.1)TAAIL 660262 beilstein-journals.org
PyrenePhthalic AnhydrideAlCl₃ (2.5)None (Ball Mill)Room Temp279 nih.gov
ThioanisoleAcetic AnhydrideAmberlyst-15Ethylene Chloride70-- researchgate.net
AnisoleAcetic AnhydrideChCl-ZnCl₂ (1:3)---- researchgate.net
BenzeneSuccinic AnhydrideAlCl₃---- researchgate.net

Scale-Up Considerations for Industrial and Preparative Applications

Scaling up the synthesis of this compound from a laboratory to an industrial or preparative scale presents several challenges that need to be carefully addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: Friedel-Crafts acylations are typically exothermic, and the heat generated can be significant, especially on a large scale. tandfonline.com Inadequate heat removal can lead to a runaway reaction, posing a serious safety hazard and potentially leading to the formation of undesirable byproducts. Therefore, efficient heat exchange systems and careful control of the addition rate of reactants are crucial for maintaining the desired reaction temperature.

Catalyst Handling and Recovery: On an industrial scale, the handling of large quantities of Lewis acids like aluminum chloride requires special precautions due to their corrosive and moisture-sensitive nature. tamu.edu The disposal of the catalyst after the reaction also presents environmental concerns. tamu.edu The use of solid, recyclable catalysts is a key area of research to make the process more sustainable and economical on a large scale. researchgate.nettamu.edu

Solvent Selection and Recovery: The choice of solvent for a large-scale reaction is influenced by factors such as cost, safety (flammability, toxicity), and ease of recovery and recycling. While solvents like nitrobenzene can be effective, their toxicity and high boiling point can make them less suitable for industrial applications. beilstein-journals.org

Product Purification: The purification of the final product on a large scale needs to be efficient and scalable. This may involve techniques such as crystallization, distillation, or chromatography, depending on the properties of the product and the impurities present. The work-up procedure to remove the catalyst and unreacted starting materials must also be optimized for large-scale operations. tandfonline.com

The following interactive data table outlines some of the key parameters that are typically considered during the scale-up of Friedel-Crafts acylation processes.

Table 2: Key Parameters for Scale-Up of Friedel-Crafts Acylation This table presents typical parameters considered during the scale-up of Friedel-Crafts acylation processes based on analogous reactions.

ParameterLaboratory ScaleIndustrial/Preparative ScaleConsiderations for Scale-Up
Batch Size mg to gkg to tonsHeat transfer, mixing efficiency, reaction time
Reactor Type Round-bottom flaskGlass-lined or stainless steel reactorMaterial compatibility, heat exchange capacity, agitation
Catalyst Loading Often stoichiometricMinimized for cost and waste reductionCatalyst activity, lifetime, and recovery
Solvent Volume High dilutionConcentrated to improve throughputViscosity, heat transfer, solvent recovery
Temperature Control Ice bath, heating mantleJacketed reactor with heating/cooling fluidPrecise temperature control to prevent side reactions
Work-up Procedure Aqueous quench, extractionPhase separation, filtration, crystallizationEfficiency, waste generation, product isolation

Reaction Chemistry and Mechanistic Investigations of 4 Oxo 4 3 Thiomethylphenyl Butyric Acid

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, an electrophilic center, is susceptible to a range of reactions, including reduction, enolization, and nucleophilic addition. The presence of the 3-thiomethylphenyl group can influence the reactivity of the ketone through electronic effects.

Reduction Reactions to Alcohols or Hydrocarbons

The ketone functionality of 4-oxo-4-arylbutanoic acids can be selectively reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. The choice of reducing agent is crucial for achieving the desired outcome.

For the reduction to the corresponding secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent. In a typical procedure, the related compound methyl 4-oxo-4-phenylbutanoate is treated with sodium borohydride in methanol (B129727) at room temperature to yield 1-phenyl-1,4-butanediol. beilstein-journals.org It is noteworthy that in this case, both the ketone and the ester were reduced. However, NaBH₄ is generally selective for aldehydes and ketones over esters and carboxylic acids under controlled conditions. masterorganicchemistry.com

Complete reduction of the ketone to a hydrocarbon can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction. Another effective method involves the conversion of the ketone to a thioacetal followed by hydrogenolysis with Raney nickel.

Enolization Kinetics and Equilibrium Studies

The protons on the carbon atom alpha to the ketone (the C3 position) are acidic and can be removed by a base to form an enolate. The formation of the enolate is a key step in many reactions, including alkylations and condensations. The kinetics and thermodynamics of enolate formation are influenced by the choice of base and reaction conditions. youtube.comyoutube.com

In a study on the related 4-oxo-4-phenyl butanoic acid, the rate of enolization was found to be significant in the presence of an acid catalyst. orientjchem.org The enolization is often the rate-determining step in reactions such as halogenation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, where the less substituted α-proton is removed. Conversely, weaker bases and higher temperatures favor the formation of the more stable, thermodynamic enolate.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl is a prime target for nucleophiles. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines, can add to the carbonyl group.

For instance, the reaction of 4-aryl-4-oxobutanoic acids with amines can lead to the formation of pyrrolidone derivatives through a sequence of nucleophilic addition, cyclization, and dehydration. researchgate.net The initial step involves the nucleophilic attack of the amine on the ketone carbonyl. Similarly, reaction with hydrazines can yield pyridazinone derivatives.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a range of derivatives, including esters, amides, and anhydrides.

Esterification Reactions and Ester Hydrolysis

The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgathabascau.calibretexts.org The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives the reaction towards the ester product.

The reverse reaction, ester hydrolysis, can be achieved by heating the ester with water in the presence of either an acid or a base. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt.

Amidation and Anhydride (B1165640) Formation

Amides can be prepared from 4-Oxo-4-(3-thiomethylphenyl)butyric acid by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride. highfine.comresearchgate.net

Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides, on the other hand, are typically prepared by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a base. google.comnih.gov These mixed anhydrides are useful intermediates for the synthesis of esters and amides under mild conditions.

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient published research to generate a detailed article on the specific chemical transformations of This compound that adheres to the requested outline.

Detailed experimental studies, including mechanistic investigations, kinetic analyses, and specific reaction pathways such as decarboxylation, oxidation of the thioether, and intramolecular cyclization for this particular compound, are not documented in accessible scholarly articles or databases. While the compound is known and available commercially, in-depth academic research focusing on its reaction chemistry is not publicly available.

Consequently, providing a scientifically accurate and detailed response for the following requested sections is not possible without resorting to speculation or including data from analogous compounds, which would violate the core requirements of this task.

Detailed Kinetic and Mechanistic Studies of Key Chemical Transformations

To fulfill the user's request accurately, documented research findings are essential. In the absence of such data for This compound , the generation of the specified article cannot be completed.

Role of Acidic or Basic Catalysis

The reactivity of "this compound" is significantly influenced by the presence of acidic or basic catalysts due to its distinct functional groups: a ketone, a carboxylic acid, and a thioether. These catalysts can facilitate a variety of transformations by altering the electronic nature of the molecule and enabling specific reaction pathways.

Acid Catalysis

Acid catalysis typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. orgosolver.com This principle governs several key reactions applicable to "this compound".

One of the primary methods for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole (B89551) with succinic anhydride, a reaction that is classically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). stackexchange.comorganic-chemistry.org The mechanism involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. stackexchange.com This electrophile then attacks the electron-rich aromatic ring of thioanisole. The thiomethyl group is an ortho-, para-directing group, meaning the acylation would predominantly occur at the positions ortho or para to the thiomethyl group. The formation of the meta-substituted product, "this compound," would therefore be a minor product in a standard Friedel-Crafts reaction.

Intramolecular Cyclization: Under strong acid conditions, γ-keto acids like "this compound" can undergo intramolecular cyclization . Protonation of the carbonyl oxygen activates the ketone, allowing the carboxylic acid's hydroxyl group to act as an intramolecular nucleophile. This can lead to the formation of a five-membered lactone, specifically a γ-lactone. The stability of the resulting ring structure drives this equilibrium-based reaction forward. Studies on similar cyclic γ-keto acids have demonstrated that treatment with reagents like trifluoroacetic acid can lead to the formation of such lactone structures. acs.org

Reduction Reactions: In the presence of a reducing agent and an acid catalyst, the ketone functionality can be reduced. For instance, the reduction of cyclic γ-keto acids using silane (B1218182) reagents in the presence of trifluoroacetic acid has been shown to produce γ-lactones with specific stereochemistry. acs.org

Basic Catalysis

Base-catalyzed reactions of "this compound" primarily involve the deprotonation of the α-carbon to the ketone or the carboxylic acid.

Enolate Formation and Condensation Reactions: A strong base can abstract a proton from the carbon atom alpha to the ketone group (C3), forming an enolate ion. This nucleophilic enolate can then participate in various reactions. For instance, it could undergo an intramolecular aldol-type condensation if another electrophilic site were available, although this is less likely in the parent molecule without further modification. Aldol condensations are classic base-catalyzed reactions of ketones. byjus.com

Reactions involving the Thioether Group: The thioether group (-S-CH₃) in "this compound" also influences its reactivity. While the sulfur atom is less basic than the oxygen in an ether, it is significantly more nucleophilic. libretexts.org This enhanced nucleophilicity allows the sulfur to react with electrophiles. For example, in the presence of a base, the carboxylic acid can be deprotonated to a carboxylate. While less common, under specific conditions, the thioether could potentially be involved in reactions. The conjugate bases of thiols (thiolates) are excellent nucleophiles in SN2 reactions. masterorganicchemistry.com Although this is a thioether and not a thiol, the nucleophilic character of the sulfur remains significant.

The interplay of these functional groups under acidic or basic conditions dictates the chemical behavior of "this compound," leading to a range of potential transformations. The specific reaction products would be highly dependent on the nature of the catalyst, the reaction conditions, and the presence of other reagents.

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Definitive Structure Elucidation

Spectroscopic methods provide the foundational data for determining the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-Oxo-4-(3-thiomethylphenyl)butyric acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the metasubstituted phenyl ring would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the carboxylic acid would likely appear as two distinct triplets around 3.3 ppm and 2.8 ppm, respectively, due to spin-spin coupling with each other. The methyl protons of the thiomethyl group (-SCH₃) would give a characteristic singlet in the upfield region, expected around 2.5 ppm. The acidic proton of the carboxylic acid (-COOH) would present as a broad singlet at a very downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, one would expect to see signals for the two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the highly deshielded region (170-200 ppm). The aromatic carbons would produce several signals between 125-140 ppm. The methyl carbon of the thiomethyl group would be found in the upfield region (around 15 ppm), while the two methylene carbons of the butyric acid chain would appear in the 30-40 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH>10 (broad singlet)~178
Aromatic CH7.2 - 7.9 (multiplets)125 - 138
Aromatic C-S-~140
Aromatic C-C=O-~135
C=O (ketone)-~198
-CH₂-C=O~3.3 (triplet)~35
-CH₂-COOH~2.8 (triplet)~28
-S-CH₃~2.5 (singlet)~15

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. scifiniti.com

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A very broad band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching vibrations would be prominent: one for the carboxylic acid around 1710 cm⁻¹ and another for the aryl ketone around 1685 cm⁻¹. The C-O stretching of the carboxylic acid would appear in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-H bends would give rise to signals in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations would be expected to produce strong signals. The C=O stretching bands are also Raman active, though typically weaker than in the IR spectrum. The S-C stretching vibration of the thiomethyl group, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
Ketone C=OStretch~1685Strong
Carboxylic Acid C=OStretch~1710Strong
Aromatic C=CStretch1450 - 1600Medium-Weak
Carboxylic Acid C-OStretch1200 - 1300Strong

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular weight of this compound is 224.27 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns would be expected. A prominent fragment would likely correspond to the acylium ion formed by cleavage of the bond between the carbonyl group and the phenyl ring, resulting in a peak at m/z = 151, corresponding to the [CH₃SC₆H₄CO]⁺ fragment. Another characteristic fragmentation would be the McLafferty rearrangement, if applicable, and cleavage of the butyric acid side chain, leading to various smaller charged fragments.

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. While no published crystal structure for this specific compound is currently available, studies on similar molecules, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, demonstrate the utility of this method in confirming molecular conformation and supramolecular assembly. researchgate.net

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing and interpreting experimental spectroscopic data. research-nexus.net

DFT calculations can be used to predict the vibrational frequencies of a molecule. nih.gov By calculating the optimized geometry of this compound and then performing a frequency calculation, a theoretical IR and Raman spectrum can be generated. These calculated spectra can be compared with experimental data to aid in the assignment of complex vibrational modes, especially in the fingerprint region. tsijournals.com Studies on structurally related acids have shown that methods like B3LYP with an appropriate basis set can yield good agreement between calculated and experimental frequencies. research-nexus.net

Calculation of NMR Chemical Shifts

While specific experimental Nuclear Magnetic Resonance (NMR) data for this compound is not widely available in published literature, the principles of computational chemistry allow for the theoretical calculation of its NMR chemical shifts. Such calculations are instrumental in predicting the spectral features of a molecule and aiding in the interpretation of experimental data for related compounds.

The process of calculating NMR chemical shifts typically involves the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved using computational methods such as Density Functional Theory (DFT) or ab initio calculations. The choice of the basis set, which is a set of functions used to build the molecular orbitals, is crucial for obtaining accurate results.

Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. This is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is known for its accuracy in predicting NMR parameters.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference and σ_sample is the shielding of the nucleus in the molecule of interest.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would provide valuable information for its structural confirmation. The aromatic protons on the phenyl ring would exhibit distinct splitting patterns and chemical shifts influenced by the positions of the keto and thiomethyl groups. The protons of the butyric acid chain would also show characteristic signals. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, and the methyl carbon of the thiomethyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0125 - 140
CH₂ (adjacent to C=O)~3.2~35
CH₂ (adjacent to COOH)~2.8~29
SCH₃~2.5~15
C=O (ketone)-~198
COOH~12.0~178

Note: The values in this table are illustrative predictions based on general principles of NMR spectroscopy for similar functional groups and structures. Actual experimental values may vary.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic techniques for the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which possesses both polar (carboxylic acid) and nonpolar (aromatic ring) characteristics, reverse-phase HPLC (RP-HPLC) is a highly suitable method for purity analysis and isolation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

A typical RP-HPLC method for this compound might involve:

Column: A C18 column with a standard particle size (e.g., 5 µm) and dimensions (e.g., 4.6 x 250 mm).

Mobile Phase: A gradient elution starting with a higher proportion of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and gradually increasing the proportion of the organic modifier. This gradient allows for the efficient elution of the compound while separating it from potential impurities with different polarities.

Detection: A UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A purity of ≥97% is often required for research-grade chemicals.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for purity assessment, particularly for volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and prevent peak tailing. A common derivatization method is esterification, for example, by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.

The GC analysis would then proceed as follows:

Column: A capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane), would be appropriate.

Carrier Gas: An inert gas like helium or nitrogen.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra.

Illustrative Chromatographic Data

TechniqueStationary PhaseMobile Phase/Carrier GasDetectionExpected Outcome
RP-HPLCC18-silicaWater/Acetonitrile gradient with 0.1% Formic AcidUV at 254 nmA sharp, well-defined peak corresponding to the compound, allowing for purity calculation based on peak area.
GC (after derivatization)5% Phenyl-methylpolysiloxaneHeliumFID or MSA distinct peak for the derivatized compound, with potential for separation and identification of volatile impurities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure of a molecule. These methods can predict the most stable arrangement of atoms in space, known as the optimized molecular geometry.

Energy Minimization and Conformational Analysis

A comprehensive conformational analysis would be the first step in the theoretical investigation of 4-Oxo-4-(3-thiomethylphenyl)butyric acid. This process involves identifying all possible spatial arrangements of the atoms (conformers) that result from the rotation around single bonds. For this molecule, rotations around the C-C bonds of the butyric acid chain and the C-S bond of the thiomethyl group would be of particular interest.

By calculating the potential energy of each conformer, a potential energy surface can be mapped. The conformers that correspond to energy minima on this surface represent the most stable forms of the molecule. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Bond Lengths, Bond Angles, and Dihedral Angles

Once the lowest energy conformer is identified, its precise geometric parameters can be determined. These parameters, including bond lengths, bond angles, and dihedral (torsion) angles, provide a detailed picture of the molecular structure. While experimental data from techniques like X-ray crystallography would be the gold standard, computational methods can provide highly accurate predictions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterAtom(s) InvolvedPredicted Value (Exemplary)
Bond LengthC=O (ketone)~1.22 Å
Bond LengthC-C (butyric acid chain)~1.53 Å
Bond LengthC-S (thiomethyl)~1.80 Å
Bond AngleC-CO-C (ketone)~120°
Dihedral AngleC-C-C-C (butyric acid chain)Varies with conformation

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual calculated values for this compound are not available.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods can provide a detailed understanding of how electrons are distributed within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Localization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich thiomethylphenyl group, while the LUMO might be centered on the electron-withdrawing carbonyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (Exemplary)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: These energy values are hypothetical and serve as an example of what a computational study might reveal. Actual data for the target compound is not available.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and a more positive potential around the acidic proton of the carboxyl group.

Atomic Charges and Electron Density Distribution

For this compound, the oxygen and sulfur atoms would be expected to carry negative partial charges, while the carbonyl carbons and the acidic hydrogen would have positive partial charges.

The application of computational and theoretical chemistry methodologies holds the key to a deeper understanding of the intrinsic properties of this compound. While this article has outlined the established approaches for such an investigation, the absence of specific published data underscores a clear need for future research in this area. Such studies would not only provide valuable fundamental knowledge but also could guide the rational design of new molecules with tailored properties.

Reaction Pathway Modeling and Transition State Characterization

Kinetic studies on the oxidation of various para-substituted 4-oxo-4-phenylbutanoic acids have been conducted to elucidate their reaction mechanisms. biu.ac.il These studies often involve the use of oxidizing agents in an acidic medium. The reaction kinetics are typically monitored to determine the order of the reaction with respect to the substrate, oxidant, and acid catalyst. For instance, in the oxidation of several 4-oxo-4-phenylbutanoic acids, the reaction was found to be first order with respect to the 4-oxo acid, the oxidizing agent, and H+ ions. biu.ac.ilbiu.ac.il

A crucial aspect of these studies is the characterization of the transition state. The effect of substituents on the phenyl ring on the reaction rate is often analyzed using Hammett plots. Such analyses for related 4-oxo-4-phenylbutanoic acids have indicated the development of a positive charge in the transition state. biu.ac.il This suggests that the rate-determining step involves a species that is electron-deficient. Based on these kinetic results, a plausible mechanism often proposed involves the enolization of the keto-acid, which is a common pathway for ketones in acidic conditions, followed by the attack of the oxidizing species on the enol form. biu.ac.il

The following table summarizes typical findings from kinetic studies on related 4-oxo-4-phenylbutanoic acids, which can serve as a model for predicting the behavior of this compound.

ParameterObservation on Related 4-Oxo-4-Phenylbutanoic AcidsImplication for Reaction Mechanism
Reaction Order First order in substrate, oxidant, and acid. biu.ac.ilbiu.ac.ilAll three species are involved in the rate-determining step.
Substituent Effects Electron-donating groups increase the reaction rate.Development of a positive charge at the reaction center in the transition state. biu.ac.il
Solvent Effects Rate increases with decreasing dielectric constant of the medium. biu.ac.ilSuggests the involvement of ionic species and stabilization of the transition state by less polar solvents.
Polymerization Test No induced polymerization of acrylonitrile. biu.ac.ilIndicates the absence of free radical intermediates in the reaction pathway.

This table is generated based on data from kinetic studies of analogous compounds and serves as a predictive model.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling these reaction pathways. Such calculations can be employed to determine the geometries of reactants, transition states, and products. Furthermore, the activation energies and reaction enthalpies can be calculated to provide a quantitative understanding of the reaction profile. For a hypothetical oxidation reaction of this compound, computational modeling could elucidate the structure of the enol intermediate and the subsequent transition state for the oxidation step, providing a deeper understanding of the electronic and steric effects of the 3-thiomethylphenyl group on the reaction pathway.

Intermolecular Interactions and Aggregation Behavior Modeling

The study of intermolecular interactions and aggregation behavior is crucial for understanding the solid-state properties and biological activities of molecules. For this compound, while specific studies are not available, insights can be drawn from research on related phenylbutyric acid derivatives and other aromatic carboxylic acids.

Computational modeling, in conjunction with experimental techniques like X-ray crystallography, can reveal the nature of intermolecular forces that govern the crystal packing and potential for aggregation. In the solid state, molecules like this compound are expected to form hydrogen bonds through their carboxylic acid functional groups. These hydrogen bonds can lead to the formation of dimers or extended chains, which are common motifs in the crystal structures of carboxylic acids.

For instance, studies on the crystal structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have detailed the presence of strong O-H···N and N-H···O hydrogen bonds that direct the formation of two-dimensional zig-zag sheets. wayne.edu These sheets are further interlinked by C-H···O interactions, resulting in a three-dimensional supramolecular architecture. wayne.edu Similar interactions would be expected to play a significant role in the crystal packing of this compound, with the potential for S···O or S···π interactions involving the thiomethyl group.

The aggregation behavior of phenylbutyric acid derivatives has also been a subject of interest, particularly in the context of their ability to act as chemical chaperones and inhibit protein aggregation. researchgate.net Computational studies, including molecular docking and molecular dynamics (MD) simulations, are employed to understand how these molecules interact with proteins and prevent their aggregation. researchgate.net These studies often reveal that both hydrophobic and electrostatic interactions are important for the binding of phenylbutyric acid analogs to proteins.

The following table outlines the potential intermolecular interactions that could be modeled for this compound and their likely impact on its aggregation behavior.

Interaction TypePotential Functional Groups InvolvedPredicted Impact on Aggregation
Hydrogen Bonding Carboxylic acid (O-H···O=C)Formation of dimers and extended chains, leading to ordered aggregates.
π-π Stacking Phenyl ringsContributes to the stability of aggregates through aromatic interactions.
C-H···O Interactions Aliphatic C-H bonds and carbonyl/carboxyl oxygen atomsFurther stabilizes the crystal lattice and larger aggregates.
Sulfur-mediated Interactions Thiomethyl group (S···O, S···π)Can influence the specific packing arrangement and contribute to the overall stability of aggregates.

This table is a predictive summary based on the functional groups present in the molecule and data from analogous compounds.

Modeling the aggregation of this compound itself could involve simulations of multiple molecules in a solvent box to observe their self-assembly into clusters or larger aggregates. Such simulations can provide information on the size, shape, and stability of these aggregates, as well as the key intermolecular interactions that drive their formation. This understanding is fundamental for controlling the solid-state properties of the compound and for designing derivatives with specific aggregation propensities.

Analytical Method Development and Validation for 4 Oxo 4 3 Thiomethylphenyl Butyric Acid

Development of Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 4-Oxo-4-(3-thiomethylphenyl)butyric acid from complex mixtures prior to its quantification. The choice between liquid and gas chromatography depends on the compound's physicochemical properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. ed.ac.uk Reverse-phase (RP) HPLC is the most common approach, where a non-polar stationary phase is used with a polar mobile phase. sielc.comcapes.gov.br

A typical HPLC method for a butyric acid derivative would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape and reproducibility. sielc.comsielc.com For Mass Spectrometry (MS) detection, volatile modifiers like formic acid are preferred. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. capes.gov.brnih.gov The development of a gradient elution program, where the mobile phase composition is changed over time, allows for the efficient separation of the target analyte from its impurities or metabolites. capes.gov.br

Table 1: Illustrative HPLC Method Parameters for Butyric Acid Derivatives

ParameterConditionSource
Column Reverse-Phase C18 (e.g., 4.6 x 100 mm, 2.7 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water sielc.comthermofisher.com
Mobile Phase B Acetonitrile sielc.com
Flow Rate 0.3 - 1.0 mL/min researchgate.net
Column Temperature 35 °C researchgate.net
Detection UV at 254 nm or 290 nm capes.gov.brnih.gov
Injection Volume 10 µL thermofisher.com

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. measurlabs.com For a compound like this compound, which has a carboxylic acid group and a relatively high molecular weight, direct GC analysis is challenging due to its low volatility and potential for thermal degradation in the hot injector port. nih.gov

When applicable, the separated components exiting the GC column are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID is a robust, universal detector for organic compounds, providing a signal that is proportional to the number of carbon atoms in the analyte. scioninstruments.com This makes it highly suitable for quantification when the identity of the compound is already known. measurlabs.comscioninstruments.com

GC-MS provides not only quantification but also structural information, making it an excellent tool for the definitive identification of unknown compounds or for confirming the identity of the target analyte. measurlabs.com The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. researchgate.net To make this compound amenable to GC analysis, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester. nih.gov

Mass Spectrometry-Based Quantification Methodologies

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of organic molecules in complex biological matrices like plasma and urine. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. chromatographyonline.comresearchgate.net

In an LC-MS/MS system, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. chromatographyonline.com The first quadrupole (Q1) selects the parent ion (precursor ion) of the target compound. This ion is then fragmented in the second quadrupole (q2), known as the collision cell. The third quadrupole (Q3) selects a specific fragment ion (product ion) to be detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest. researchgate.netnih.gov This method has been successfully used to quantify the structurally similar compound 4-oxo-4-(3-pyridyl)butanoic acid in human urine. nih.gov

Optimization of Multiple Reaction Monitoring (MRM) Parameters

To achieve the highest sensitivity in LC-MS/MS analysis, the parameters for Multiple Reaction Monitoring (MRM) must be carefully optimized for the specific compound. nih.gov This is an empirical process that involves the direct infusion of a pure standard of this compound into the mass spectrometer. nih.gov

The key parameters to be optimized include:

Precursor/Product Ion Pair: Identifying the most abundant and stable precursor ion (typically the protonated molecule [M+H]+ or deprotonated molecule [M-H]-) and the most intense, specific product ions generated upon fragmentation.

Collision Energy (CE): The voltage applied to the collision cell, which controls the degree of fragmentation. The optimal CE is the voltage that produces the highest intensity for the desired product ion. nih.gov

Cone Voltage (CV) / Declustering Potential (DP): These voltages are applied in the ion source to facilitate the desolvation of ions and their transmission into the mass analyzer. Optimizing these parameters maximizes the signal of the precursor ion. nih.gov

The optimization process involves systematically varying these parameters and monitoring the resulting signal intensity to find the values that yield the maximum response for each specific precursor-to-product ion transition. researchgate.netnih.gov

Table 2: Example of Parameters for MRM Optimization

ParameterDescriptionPurposeSource
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact molecule.Selects the target analyte. nih.gov
Product Ion (Q3) The m/z of a specific fragment of the precursor ion.Confirms identity and enhances selectivity. nih.gov
Collision Energy (CE) Voltage applied to induce fragmentation of the precursor ion.Maximizes product ion signal. researchgate.netnih.gov
Cone Voltage (CV) Voltage applied to facilitate ion transmission from the source.Maximizes precursor ion signal. nih.gov

Strategies for Derivatization to Enhance Analytical Performance

Derivatization is a chemical modification of the analyte to improve its analytical properties. xjtu.edu.cn For this compound, derivatization can be employed to overcome challenges in both GC and LC analysis. nih.gov

The primary target for derivatization on this molecule is the carboxylic acid group. xjtu.edu.cnnih.gov

For GC Analysis: The carboxylic acid can be converted into a less polar and more volatile ester (e.g., a methyl or ethyl ester). This process, known as esterification, is essential for allowing the compound to pass through the GC system without degrading and to produce sharp, symmetrical peaks. nih.gov

For HPLC Analysis: While not always necessary, derivatization can be used to enhance detection sensitivity. A fluorescent tag can be attached to the carboxylic acid group, allowing for highly sensitive fluorescence detection (HPLC-FLD). nih.gov

For LC-MS/MS Analysis: Derivatization can improve ionization efficiency. Reagents can be used to introduce a permanently charged group or a group that is more easily ionized in the MS source, thereby boosting the signal intensity and improving the limits of detection. xjtu.edu.cnnih.gov For instance, a study on the related compound 4-hydroxy-4-(3-pyridyl)butanoic acid used esterification followed by reaction with (S)-(-)-alpha-methylbenzyl isocyanate to form diastereomers that could be separated and quantified by LC-MS/MS. nih.gov

The choice of derivatization strategy depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix. nih.gov

Derivatization of Carboxylic Acid Group

The presence of a carboxylic acid group in this compound introduces polarity, which can lead to poor peak shape and low volatility, especially in GC analysis. colostate.edu Derivatization of this group is a common strategy to convert it into a less polar and more volatile ester. colostate.eduresearch-solution.com This process, known as esterification or alkylation, involves reacting the carboxylic acid with an alkylating agent. research-solution.com

Common derivatization reactions for carboxylic acids include:

Alkylation: This is a widely used method to form esters, ethers, and amides. research-solution.com Reagents like diazomethane (B1218177) and its fluorescent analogs (e.g., 9-anthryldiazomethane) can be used, though diazomethane itself is highly toxic. colostate.eduthermofisher.com Another approach is using dialkylacetals, such as N,N-dimethylformamide dimethylacetal (DMF-DMA), which react quickly with carboxylic acids to form methyl esters. research-solution.com

Silylation: This is another universal method for derivatizing acids, converting them into their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, which are more volatile and thermally stable. colostate.edu

Acylation: This process introduces an acyl group to a compound containing active hydrogens, such as the hydroxyl of a carboxylic acid, to form an ester. research-solution.com

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detectability, especially when the parent molecule lacks a strong UV-absorbing or fluorescent moiety. thermofisher.comnih.gov Amidation is a frequently used reaction for this purpose in LC-MS analysis. nih.gov

Table 1: Common Derivatization Reagents for Carboxylic Acids

Derivatization Type Reagent Class Example Reagent Resulting Derivative Analytical Technique
Alkylation/Esterification Diazoalkanes Diazomethane Methyl Ester GC
Dialkylacetals DMF-DMA Methyl Ester GC
Alcohols (with catalyst) Methanol (B129727)/BF₃ Methyl Ester GC
Silylation Silylating Agents BSTFA, TBDMS-Cl TMS/TBDMS Ester GC
Fluorescent Labeling Fluorescent Diazoalkanes 9-Anthryldiazomethane (ADAM) Fluorescent Ester HPLC-Fluorescence
Amidation Carbodiimides EDAC with an amine Amide HPLC-UV/MS

Derivatization of Ketone Group

The ketone group in this compound can also be targeted for derivatization, particularly to enhance detection in HPLC or to improve separation. A common method for derivatizing aldehydes and ketones is the reaction with a hydrazine (B178648) derivative to form a hydrazone. nih.govnih.govyorku.ca

Key derivatization agents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most common reagents for derivatizing carbonyl compounds. yorku.ca The resulting 2,4-dinitrophenylhydrazone is highly colored and possesses a strong chromophore, making it ideal for HPLC with UV detection. nih.govyorku.caresearchgate.net

2-Nitrophenylhydrazine (2-NPH): Similar to DNPH, 2-NPH reacts with ketones to form derivatives that can be analyzed by HPLC with diode array detection (DAD) and mass spectrometry (MS). nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with ketones to form oximes, which are suitable for GC analysis, often with electron capture detection (ECD) due to the presence of fluorine atoms. sigmaaldrich.com

It is important to note that when a molecule contains multiple functional groups, as in the case of this compound, a derivatization strategy might target one or both groups simultaneously or sequentially, depending on the chosen analytical method and the desired outcome. For instance, using 2-NPH can derivatize both carboxylic acids and ketones. nih.gov

Table 2: Common Derivatization Reagents for Ketones

Reagent Resulting Derivative Key Feature Analytical Technique
2,4-Dinitrophenylhydrazine (DNPH) Hydrazone Strong UV Chromophore HPLC-UV
2-Nitrophenylhydrazine (2-NPH) Hydrazone UV Chromophore, MS compatible HPLC-DAD-MS
PFBHA Oxime Electron-capturing GC-ECD
Dansyl Hydrazine Hydrazone Fluorescent HPLC-Fluorescence

Comprehensive Method Validation Parameters for Analytical Reliability

Once an analytical method, including any necessary derivatization steps, has been developed, it must be validated to ensure its reliability for its intended purpose. wjarr.compharmaguideline.com Method validation demonstrates that the method is suitable for providing consistent, reliable, and accurate data. wjarr.com Key validation parameters, as often stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include linearity, precision, accuracy, and detection/quantitation limits. pharmaguideline.comsepscience.comslideshare.net

Linearity and Calibration Curve Development

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.comchemistai.org This is typically evaluated by preparing a series of standards of known concentrations and analyzing them. libretexts.org The results are then plotted as instrument response versus concentration to generate a calibration curve. chemistai.orgutoronto.ca

A linear regression analysis is performed on the data, and the relationship is often expressed by the equation y = mx + c, where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. utoronto.ca The quality of the linearity is commonly assessed by the correlation coefficient (r) or the coefficient of determination (R²), with a value close to 1.000 indicating a strong linear relationship. chemistai.orgresearchgate.net

Table 3: Example Linearity Data for a Derivatized Analyte

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 15,230
5.0 76,100
10.0 151,980
25.0 379,500
50.0 758,900
75.0 1,139,200
100.0 1,518,500
Linear Regression Output
Slope (m) 15180
Y-intercept (c) 250
Coefficient of Determination (R²) 0.9998

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wjarr.comscioninstruments.comelementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov Precision is typically assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. wjarr.compharmaguideline.com

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. wjarr.com

Accuracy is the closeness of the test results obtained by the method to the true value. wjarr.comscioninstruments.comelementlabsolutions.com It is often determined by analyzing a sample of known concentration (a standard) and comparing the measured value to the true value. elementlabsolutions.com Accuracy is typically expressed as the percent recovery.

Table 4: Example Precision and Accuracy Data

Concentration Level (µg/mL) Statistic Intra-day (n=6) Inter-day (n=6 over 3 days)
Low (5.0) Mean Measured Conc. 4.95 5.08
RSD (%) 1.8% 2.5%
Accuracy (% Recovery) 99.0% 101.6%
Mid (25.0) Mean Measured Conc. 25.15 24.85
RSD (%) 1.2% 1.9%
Accuracy (% Recovery) 100.6% 99.4%
High (75.0) Mean Measured Conc. 74.63 75.30
RSD (%) 0.9% 1.5%
Accuracy (% Recovery) 99.5% 100.4%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.comut.eechromatographyonline.com It is the concentration that provides a signal significantly different from the blank or background noise. chromatographyonline.com

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.comut.ee

There are several methods to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with the background noise. sepscience.com An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.comchromforum.org

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (σ), which can be determined from the y-intercept of the regression line or from blank measurements, and the slope (S) of the calibration curve. sepscience.com The formulas are:

LOD = 3.3 * (σ / S) sepscience.com

LOQ = 10 * (σ / S) sepscience.com

Table 5: Example LOD and LOQ Determination

Parameter Method Value Unit
LOD Signal-to-Noise (3:1) 0.25 µg/mL
Based on Calibration Curve 0.28 µg/mL
LOQ Signal-to-Noise (10:1) 0.85 µg/mL
Based on Calibration Curve 0.92 µg/mL

Synthetic Applications and Derivatives of 4 Oxo 4 3 Thiomethylphenyl Butyric Acid

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary synthetic route to 4-oxo-4-(3-thiomethylphenyl)butyric acid and its isomers is the Friedel-Crafts acylation of thioanisole (B89551) (methylthiobenzene) with succinic anhydride (B1165640). stackexchange.comstackexchange.comwikipedia.orgorgsyn.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. The methylthio (-SMe) group on the aromatic ring is ortho, para-directing, meaning the acylation will predominantly yield a mixture of 4-oxo-4-(4-thiomethylphenyl)butyric acid and 4-oxo-4-(2-thiomethylphenyl)butyric acid. The formation of the meta-isomer, this compound, is generally less favored under standard Friedel-Crafts conditions.

The resulting keto-acid is a valuable intermediate for several reasons. The ketone functionality can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination to introduce a nitrogen-containing group, or serve as a handle for further carbon-carbon bond-forming reactions. The carboxylic acid group can be converted to esters, amides, or acid chlorides, enabling its linkage to other molecules.

A significant area where analogous compounds are utilized is in the synthesis of selective estrogen receptor modulators (SERMs). For instance, the benzothiophene (B83047) core of Raloxifene, a drug used for the prevention and treatment of osteoporosis, is assembled from precursors that share structural similarities. nih.govjocpr.comwjpps.comnih.gov The synthesis of such complex heterocyclic systems often involves cyclization reactions where a keto-acid derivative is a key starting material. While direct use of this compound in the synthesis of currently marketed drugs is not widely documented, its structural motifs suggest its potential as an intermediate in the development of new pharmaceutical agents.

The table below outlines a general synthetic scheme for 4-oxo-4-(aryl)butyric acids via Friedel-Crafts acylation.

Reactant 1Reactant 2CatalystProductReference
ThioanisoleSuccinic AnhydrideAlCl₃Mixture of ortho- and para-isomers of 4-Oxo-4-(thiomethylphenyl)butyric acid stackexchange.comstackexchange.com
Toluene (B28343)Succinic AnhydrideAlCl₃4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org
Benzene (B151609)Succinic AnhydrideAlCl₃4-Oxo-4-phenylbutanoic acid orgsyn.org

Synthesis of Analogues with Modified Phenyl or Butyric Acid Moieties

The core structure of this compound allows for extensive modification to generate a library of analogues for various research purposes, particularly in medicinal chemistry for structure-activity relationship (SAR) studies.

Modification of the Phenyl Ring:

Oxidation of the Thioether: The methylthio group is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and sulfone. These transformations alter the electronic properties and steric bulk of the substituent, which can be useful in modulating biological activity.

Modification of the Substitution Pattern: As previously mentioned, Friedel-Crafts acylation of substituted benzenes can lead to different positional isomers. For example, using different starting materials can yield a variety of substituted phenylbutyric acid derivatives.

Modification of the Butyric Acid Chain:

Homologation/Shortening: The length of the carboxylic acid chain can be extended or shortened to investigate the impact on biological targets.

Introduction of Substituents: The alpha- and beta-positions of the butyric acid chain can be functionalized through various organic reactions to introduce new chemical groups.

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, and nitriles, to explore interactions with biological receptors or to facilitate further synthetic transformations.

The following table presents a selection of structurally related analogues that have been synthesized and studied.

Compound NameCAS NumberMolecular FormulaNotes
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid7028-67-3C₁₁H₁₂O₃SA positional isomer of the title compound. sigmaaldrich.comscbt.com
4-Oxo-4-phenylbutanoic acid2051-95-8C₁₀H₁₀O₃The parent compound without the methylthio group. orgsyn.orgnih.gov
4-Oxo-4-(p-tolyl)butanoic acid4619-20-9C₁₁H₁₂O₃An analogue with a methyl group instead of a methylthio group. wikipedia.orgbldpharm.com
4-Oxo-4-(3-pyridyl)butanoic acid5602-47-1C₉H₉NO₃An analogue where the phenyl ring is replaced by a pyridine (B92270) ring. nih.gov

Exploration of Polymeric or Material Science Applications Based on its Chemical Structure

While specific research on the use of this compound in polymer and material science is not extensively documented, its bifunctional nature—possessing both a carboxylic acid and a ketone group—suggests potential applications.

Potential as a Monomer:

The carboxylic acid functionality allows the molecule to act as a monomer in the synthesis of polyesters and polyamides. The pendant thiomethylphenyl ketone group would then be incorporated into the polymer backbone, imparting specific properties to the resulting material. These properties could include:

Modified Thermal Properties: The rigid aromatic ring and the polar ketone group could influence the glass transition temperature and thermal stability of the polymer.

Post-Polymerization Modification: The ketone group provides a reactive handle for further chemical reactions after polymerization. This could be used for cross-linking the polymer chains to create thermosets or for attaching other functional molecules to the polymer surface.

Adhesion and Coating Properties: The presence of polar functional groups could enhance the adhesive properties of the polymer, making it potentially useful in coatings and adhesives.

Applications in Functional Materials:

The sulfur atom in the methylthio group can coordinate with certain metal ions, suggesting potential applications in the development of:

Metal-Organic Frameworks (MOFs): The carboxylic acid and the thioether could act as linkers to connect metal nodes, forming porous materials with potential uses in gas storage, separation, and catalysis.

Sensors: The interaction of the sulfur atom with specific analytes could be exploited to create chemical sensors.

Further research is required to fully explore and realize the potential of this compound and its derivatives in the field of material science.

Future Research Directions and Unaddressed Challenges

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing α-keto acids often involve multi-step processes that may use hazardous reagents and generate significant waste. mdpi.com For instance, the synthesis of structurally similar aryl keto-acids, such as 4-(4-Methylphenyl)-4-oxobutanoic acid and 4-oxo-4-phenyl butanoic acid, is commonly achieved through Friedel–Crafts acylation. orientjchem.orgwikipedia.org This reaction typically employs stoichiometric amounts of Lewis acid catalysts, like aluminum chloride, which are difficult to recycle and can produce corrosive byproducts. wikipedia.org Future research should focus on developing greener, more sustainable synthetic routes to 4-Oxo-4-(3-thiomethylphenyl)butyric acid.

Key areas for development include:

Catalytic Biomass Conversion : Utilizing renewable feedstocks to produce α-keto acids through catalytic pathways offers a promising green alternative. mdpi.com Methods involving the catalytic oxidation or dehydrogenation of α-hydroxy acids, which can be derived from biomass, align with the principles of green chemistry and have potential for industrial scalability. mdpi.com

Electrochemical Synthesis : As a sustainable and atom-economical method, electrochemical synthesis presents an attractive option. mdpi.com Anodic oxidation of corresponding aryl methyl ketones has been shown to yield α-keto acid methyl esters, offering a clean and safe synthetic route. mdpi.com

Photocatalysis : Visible-light photocatalysis is an emerging green technology that can promote reactions under mild conditions. acs.orgorganic-chemistry.org The development of photocatalytic systems, perhaps using inexpensive organic photocatalysts and oxygen as a green oxidant, could lead to the direct and environmentally friendly synthesis of α-keto thiol esters and related compounds. acs.org

Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as bifunctional iron nanocomposites, can significantly improve the sustainability of the synthesis of α-keto acids from alkenes. organic-chemistry.orgorganic-chemistry.org

Green Synthesis ApproachDescriptionPotential Advantage
Catalytic Biomass Conversion Use of renewable feedstocks and catalytic pathways to produce α-keto acids. mdpi.comReduces reliance on fossil fuels; sustainable. mdpi.com
Electrochemical Synthesis Anodic oxidation of precursor molecules to form the keto-acid structure. mdpi.comHigh atom economy; mild conditions; environmentally compatible. mdpi.com
Photocatalysis Use of visible light and a photocatalyst to drive the synthesis. acs.orgUtilizes a sustainable energy source; mild reaction conditions. acs.org
Recyclable Catalysts Employment of catalysts like iron nanocomposites that can be recovered and reused. organic-chemistry.orgorganic-chemistry.orgReduces waste and catalyst cost. organic-chemistry.org

Investigation of Less Explored Chemical Transformations

The functional groups within this compound offer a platform for exploring novel chemical reactions that are currently underexplored.

Thioether as a Radical Precursor : The aryl alkyl thioether moiety is a functional group that has been remarkably underexplored in desulfurative transformations. researchgate.net Recent advances have shown that thioethers can serve as effective alkyl radical precursors in electroreductive transformations, proceeding with high selectivity for C(sp³)–S bond cleavage. researchgate.netchemrxiv.org Investigating such reactions with this compound could unlock new pathways for C-H and C-C bond formation. chemrxiv.org This approach is orthogonal to traditional transition metal-catalyzed methods. chemrxiv.org

α-Keto Acid as a Green Acylating Agent : α-Keto acids can function as versatile building blocks in organic synthesis. researchgate.net A significant area for future research is their use as green acylating agents. researchgate.net In these reactions, the keto acid can transfer an acyl group with the only byproduct being carbon dioxide, presenting a much greener alternative to traditional acylating agents like acyl chlorides. researchgate.net

Oxidation of the Thioether : The sulfur atom in the thioether group can exist in various oxidation states. libretexts.org Exploring the controlled oxidation of the thioether in this compound to the corresponding sulfoxide (B87167) and sulfone would generate new derivatives with potentially different chemical and physical properties. This contrasts with the oxidation of thiols, which typically yields disulfides. libretexts.org

Advancements in High-Throughput Screening for New Chemical Reactivity

Discovering novel chemical reactivity and optimizing reaction conditions are often time-consuming and resource-intensive processes. High-throughput experimentation (HTE) offers a powerful solution by enabling the rapid screening of numerous experimental parameters simultaneously. youtube.com

Future research on this compound would benefit significantly from the application of HTE to:

Discover Novel Transformations : By systematically and rapidly screening combinations of catalysts, reagents, solvents, and reaction conditions in multi-well plates, HTE can be used to identify entirely new reactions for the keto-acid or thioether functionalities. youtube.com

Optimize Reaction Conditions : HTE is a highly efficient tool for optimizing reaction yields and selectivity, allowing for the evaluation of a wide array of conditions with minimal consumption of the substrate. youtube.com

Synthesize Derivative Libraries : The automated nature of HTE facilitates the rapid synthesis of large libraries of derivatives of this compound. youtube.com These libraries can then be screened for various applications, accelerating the discovery of new functional molecules. nih.govnih.gov For example, a high-throughput biochemical assay was developed to screen for inhibitors of aerobactin (B1664392) synthetase IucA. nih.gov

The workflow for such an approach would involve automated design of experiments, robotic setup and execution of reactions, and rapid sample analysis, leading to a deeper understanding of the compound's chemical space. youtube.com

Role of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

For a molecule like this compound, AI and ML can be applied to:

Predict Reaction Outcomes : ML models can be trained on vast datasets of chemical reactions to predict the likelihood, yield, and selectivity of potential transformations of the target molecule. eurekalert.orgnips.ccdartmouth.edu By representing molecules as "molecular fingerprints," these algorithms can learn the complex relationships between a reactant's structure and the reaction's outcome. eurekalert.orgdartmouth.edu

Guide Experimental Design : By predicting which reaction conditions are most likely to be successful, AI can streamline the experimental process, saving time and resources. chemeurope.comnih.gov This synergy between predictive technology and experimental chemistry can accelerate the discovery of new synthetic routes and derivatives. eurekalert.orgchemeurope.com

Elucidate Structure-Property Relationships : AI can analyze the structural features of this compound and its potential derivatives to predict their physical, chemical, and biological properties. This predictive capability is crucial for designing molecules with specific desired characteristics.

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-4-(3-thiomethylphenyl)butyric acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous 4-oxo-butyric acid derivatives (e.g., 4-(4-Methoxy-phenyl)-4-oxo-butyric acid) involves condensation reactions between aryl-substituted precursors and succinic anhydride derivatives . For this compound, a plausible route includes:

Thiomethylation : Introduce the thiomethyl group via nucleophilic substitution on a halogenated phenyl precursor.

Ketone Formation : React the thiomethylphenyl intermediate with succinic anhydride under acidic catalysis (e.g., AlCl₃) to form the 4-oxo-butyric acid backbone .

  • Optimization : Monitor reaction temperature (typically 80–120°C) and stoichiometry to avoid side products like esterification or over-oxidation. Use TLC or HPLC for real-time tracking .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of:
  • Spectroscopy :
  • IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thiomethyl (C-S, ~600–700 cm⁻¹) groups .
  • NMR : ¹H NMR should show resonance for the thiomethyl proton (δ ~2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR will confirm the ketone (δ ~200 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow EU harmonized classification guidelines (e.g., Regulation (EC) No. 1272/2008):
  • Hazard Codes : Likely Xi (irritant) due to structural similarity to 4-oxo-4-(p-tolyl)butyric acid adducts, which are classified as eye irritants (H318) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for analogous compounds like 4-phenylbutyric acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-Oxo-butyric acid derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Experimental Design : Standardize cell lines (e.g., HT-29 for colon cancer studies) and control for metabolite interference (e.g., butyrate levels in media) .
  • Dosage : Perform dose-response curves (e.g., 0.1–10 mM) to identify therapeutic vs. cytotoxic thresholds.
  • Data Validation : Cross-validate results using orthogonal assays (e.g., Western blot for apoptosis markers alongside cytotoxicity assays) .

Q. What mechanistic studies are recommended to elucidate the role of the thiomethyl group in modulating biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-Oxo-4-(3-methylphenyl)butyric acid) and compare pharmacokinetics (e.g., LogP, plasma stability) and target binding (e.g., HDAC inhibition assays) .
  • Computational Modeling : Perform molecular docking to assess interactions between the thiomethyl group and enzymatic active sites (e.g., HDAC8 or β-ketoacyl-ACP synthase) .

Q. How can environmental degradation pathways of this compound be analyzed to assess ecological impact?

  • Methodological Answer :
  • Biodegradation Assays : Use soil or water microcosms inoculated with bacterial strains (e.g., Rhodococcus erythropolis K2-3, known to degrade phenoxybutyrate herbicides) .
  • Metabolite Tracking : Employ LC-MS/MS to identify breakdown products (e.g., thiomethylphenol or succinic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.